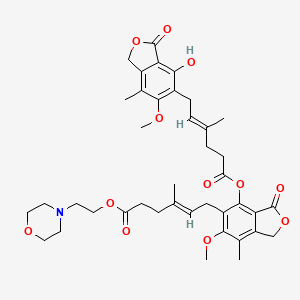
Mycophenolate Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolate Dimer is a compound derived from mycophenolic acid, which is known for its immunosuppressive properties. Mycophenolic acid was first isolated from the mold Penicillium species and has been used in various medical applications, particularly in preventing organ transplant rejection and treating autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Dimer typically involves the reaction of mycophenolic acid with specific reagents under controlled conditions. One common method includes the use of morpholino ethanol in the presence of dipyridyl carbonate . The reaction conditions often require a solvent such as dichloromethane and may involve steps to purify the final product to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Mycophenolate Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Mycophenolate Dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of autoimmune diseases and in preventing organ transplant rejection.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
Mycophenolate Dimer exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . Additionally, it affects the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
Comparación Con Compuestos Similares
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Mycophenolate Sodium: Another formulation of mycophenolic acid with improved gastrointestinal tolerability.
Uniqueness: Mycophenolate Dimer is unique in its specific dimeric structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other mycophenolate derivatives. Its unique structure may also influence its efficacy and safety profile in clinical applications .
Propiedades
Fórmula molecular |
C40H49NO12 |
|---|---|
Peso molecular |
735.8 g/mol |
Nombre IUPAC |
[6-methoxy-7-methyl-5-[(E)-3-methyl-6-(2-morpholin-4-ylethoxy)-6-oxohex-2-enyl]-3-oxo-1H-2-benzofuran-4-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C40H49NO12/c1-23(7-11-27-35(44)33-29(21-51-39(33)45)25(3)36(27)47-5)10-14-32(43)53-38-28(37(48-6)26(4)30-22-52-40(46)34(30)38)12-8-24(2)9-13-31(42)50-20-17-41-15-18-49-19-16-41/h7-8,44H,9-22H2,1-6H3/b23-7+,24-8+ |
Clave InChI |
YUKLHGYCXXAVMN-ZPNKGADNSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC3=C4C(=C(C(=C3C/C=C(\C)/CCC(=O)OCCN5CCOCC5)OC)C)COC4=O)O |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3=C4C(=C(C(=C3CC=C(C)CCC(=O)OCCN5CCOCC5)OC)C)COC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















